N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
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Overview
Description
The compound “N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide” is a complex organic molecule. It contains a benzotriazine group, which is a type of heterocyclic compound. The molecule also has a methoxyphenyl group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzotriazine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure of the compound .Scientific Research Applications
Molecular Structural Analysis and Antioxidant Activity
Research into related benzamide compounds has shown significant interest in their molecular structure and antioxidant properties. For example, a novel compound structurally similar to the one was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study not only provided detailed insights into the compound's molecular geometry but also evaluated its electronic and thermodynamic properties, highlighting its potential antioxidant capabilities based on theoretical calculations (Demir et al., 2015).
Histone Deacetylase Inhibition for Cancer Therapy
Another area of research involves the inhibition of histone deacetylases (HDACs), a class of enzymes that play crucial roles in regulating gene expression. Compounds with structural similarities to "N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide" have been designed and synthesized as selective HDAC inhibitors. These inhibitors have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting their potential use in cancer therapy (Zhou et al., 2008).
Bactericidal Activity Against MRSA
The development of new antibiotics is a critical area of research, especially in the face of growing antibiotic resistance. Studies on benzamide derivatives have identified compounds with potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of such compounds in the development of new antimicrobial agents (Zadrazilova et al., 2015).
Dopamine Receptor Ligands
The exploration of dopamine receptor ligands is vital for developing therapies for neurological and psychiatric disorders. Research into benzamide-based compounds has yielded molecules with high affinity for the dopamine D(3) receptor, suggesting their utility in studying dopamine-related functions and potentially treating disorders such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-21-9-5-2-6-18(21)14-24-22(28)17-12-10-16(11-13-17)15-27-23(29)19-7-3-4-8-20(19)25-26-27/h2-13H,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWOSADHFANSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
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